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Methylcyclohexylidene hydroperoxide

Cat. No.: B15176857
CAS No.: 85896-56-6
M. Wt: 162.18 g/mol
InChI Key: AHQOHECHYDRUNO-UHFFFAOYSA-N
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Description

Significance of Hydroperoxides in Reaction Mechanisms

The defining characteristic of hydroperoxides is the lability of the O-O bond, which has a bond dissociation energy of approximately 45–50 kcal/mol, significantly lower than that of C-C, C-H, or C-O bonds. wikipedia.org This weak bond readily undergoes homolytic cleavage upon heating or exposure to light, breaking apart to produce free radicals (RO• and •OH). wikipedia.org This property makes organic hydroperoxides highly effective as initiators for various chemical transformations, most notably in radical polymerization. wikipedia.org

In industrial polymer chemistry, for instance, hydroperoxides are used to initiate the polymerization of monomers like acrylates and styrenes. wikipedia.orgontosight.ai The radicals generated from the peroxide decomposition attack the double bonds of the monomer molecules, starting a chain reaction that leads to the formation of a polymer. wikipedia.org Beyond polymerization, hydroperoxides are crucial intermediates in various oxidation processes, including the atmospheric oxidation of volatile organic compounds and the industrial synthesis of epoxides and other oxygenated organic compounds. wikipedia.orgnatureasia.com Their reactivity makes them a central link in the formation of a wide array of chemicals in atmospheric chemistry. natureasia.com

Overview of Cyclic Peroxides and Their Research Context

Cyclic peroxides are a distinct subclass of organic peroxides where the O-O group is incorporated into a ring structure. nih.gov These compounds have garnered considerable attention in chemical research due to their unique structural features and diverse biological activities. nih.govmdpi.com

Modern synthetic approaches to cyclic peroxides often utilize three key reagents: hydrogen peroxide, ozone, and molecular oxygen. nih.gov Common methods for their preparation include the nucleophilic addition of hydrogen peroxide to carbonyl compounds, the ozonolysis of unsaturated compounds followed by intramolecular cyclization, and cycloaddition reactions involving singlet oxygen. nih.gov Research has led to the development of efficient and scalable methods for synthesizing various five- and six-membered cyclic peroxides, such as 1,2-dioxolanes, 1,2-dioxanes, 1,2,4-trioxolanes (ozonides), and 1,2,4,5-tetraoxanes. nih.gov

The academic interest in cyclic peroxides extends significantly to medicinal and agricultural chemistry. nih.govmdpi.com Many synthetic cyclic peroxides have been investigated for their potential as antimalarial, anticancer, and antiviral agents. mdpi.com The renowned antimalarial drug artemisinin, a naturally occurring sesquiterpene lactone containing a peroxide bridge, highlights the therapeutic potential of this class of compounds. mdpi.com Furthermore, recent studies have explored their application as fungicides to combat phytopathogenic fungi that damage agricultural crops. mdpi.com

Table 1: Examples of Cyclic Peroxide Ring Systems

Ring System Description
1,2-Dioxolanes A five-membered ring containing two adjacent oxygen atoms.
1,2-Dioxanes A six-membered ring containing two adjacent oxygen atoms.
1,2,4-Trioxolanes A five-membered ring with three oxygen atoms, also known as an ozonide.

| 1,2,4,5-Tetraoxanes | A six-membered ring containing four oxygen atoms. |

Specific Academic Focus on Methylcyclohexylidene Hydroperoxide

This compound is an organic hydroperoxide that holds specific importance in the field of polymer chemistry. ontosight.ai Its primary application is as a radical initiator for the polymerization of monomers, particularly styrene, to produce polystyrene and other related polymers. ontosight.ai

The functionality of this compound is dictated by its molecular structure, which features a hydroperoxide group (-OOH) attached to a methylcyclohexylidene framework. ontosight.ai The presence of this hydroperoxide group is the key to its role as an initiator. When subjected to heat or light, the O-O bond in the hydroperoxide moiety undergoes decomposition, generating free radicals. ontosight.ai These radicals then initiate the polymerization process, which is fundamental to the production of a wide range of plastics and synthetic materials. ontosight.ai The effectiveness of this compound as an initiator is determined by critical properties such as its decomposition temperature and half-life, which influence the characteristics of the final polymer, including its molecular weight and thermal resistance. ontosight.ai

The thermal decomposition of similar hydroperoxides, such as cyclohexenyl hydroperoxide, has been studied to understand the kinetics and mechanisms of these reactions in various solvents. rsc.org Likewise, research into the photochemistry of simple organic hydroperoxides like methyl hydroperoxide shows that photodissociation leads to a complex array of products, demonstrating the high reactivity of the photofragments. nih.govuci.edu These studies provide a foundational understanding of the reactive nature of the hydroperoxide group, which is central to the function of this compound in polymerization.

Table 2: Properties of this compound

Property Description
Chemical Name This compound
Molecular Formula C₇H₁₄O₂
Functional Group Hydroperoxide (-OOH)
Primary Application Radical initiator in polymer chemistry. ontosight.ai

| Mechanism of Action | Decomposes under heat or light to form free radicals that initiate polymerization. ontosight.ai |

Table 3: List of Compound Names Mentioned

Compound Name
1,2-Dioxanes
1,2-Dioxolanes
1,2,4,5-Tetraoxanes
1,2,4-Trioxolanes
Acrylates
Artemisinin
Cyclohexenyl hydroperoxide
Hydrogen peroxide
Methyl hydroperoxide
This compound
Ozone
Polystyrene

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O4 B15176857 Methylcyclohexylidene hydroperoxide CAS No. 85896-56-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85896-56-6

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

1,1-dihydroperoxy-2-methylcyclohexane

InChI

InChI=1S/C7H14O4/c1-6-4-2-3-5-7(6,10-8)11-9/h6,8-9H,2-5H2,1H3

InChI Key

AHQOHECHYDRUNO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(OO)OO

Origin of Product

United States

Synthetic Methodologies and Formation Mechanisms of Methylcyclohexylidene Hydroperoxide

Autoxidation Pathways Leading to Methylcyclohexylidene Hydroperoxide Formation

Autoxidation represents a fundamental route for the synthesis of hydroperoxides, proceeding through a free-radical chain reaction with molecular oxygen. This process is often initiated by the natural degradation of existing hydroperoxides or by the deliberate addition of an initiator.

The autoxidation of methylcyclohexane (B89554) follows a classic radical chain mechanism, which can be dissected into three primary stages: initiation, propagation, and termination. The reaction is an autocatalytic process, where the primary product, the hydroperoxide, can itself initiate new radical chains.

Initiation: The process begins with the formation of free radicals from non-radical species. This can occur through the homolytic cleavage of a C-H bond in methylcyclohexane, often facilitated by heat or light, or more commonly, through the decomposition of a pre-existing initiator or hydroperoxide. The tertiary C-H bond in methylcyclohexane is particularly susceptible to abstraction due to its lower bond dissociation energy compared to secondary C-H bonds.

Propagation: Once a methylcyclohexyl radical is formed, it rapidly reacts with molecular oxygen to yield a methylcyclohexylperoxy radical (MCHOO•). This peroxy radical is a key intermediate that continues the chain reaction by abstracting a hydrogen atom from another methylcyclohexane molecule. This step regenerates a methylcyclohexyl radical and forms methylcyclohexyl hydroperoxide. This propagation cycle is the core of the autoxidation process.

Termination: The chain reaction is concluded when two radical species react with each other to form non-radical products. This can involve the combination of two peroxy radicals, leading to the formation of non-radical products such as cyclohexanone (B45756), methylcyclohexanol, and oxygen.

A patent for the preparation of methylcyclohexyl hydroperoxide outlines the liquid-phase oxidation of methylcyclohexane, which proceeds via a free radical mechanism, with the reaction preferentially occurring at the tertiary carbon atom. google.com

The rate of autoxidation can be significantly manipulated by the introduction of initiators and inhibitors.

Initiators: These are substances that generate free radicals, thereby accelerating the initiation of the autoxidation chain reaction. Common initiators include peroxides and azo compounds that decompose upon heating to produce radicals. In some industrial processes, the hydroperoxide product itself can act as an initiator, leading to an autocatalytic reaction. The addition of a small amount of an initiator can eliminate any induction period and increase the reaction rate.

Inhibitors: Conversely, inhibitors are compounds that scavenge free radicals, thus terminating the chain reaction and slowing down or preventing autoxidation. Phenolic compounds and aromatic amines are common inhibitors that function by donating a hydrogen atom to the peroxy radicals, forming a stable radical that is less likely to continue the chain reaction. The presence of inhibitors is a critical consideration in the storage and handling of materials prone to autoxidation.

Metal-Catalyzed Peroxidation Routes

To enhance the efficiency and selectivity of methylcyclohexane oxidation, various metal catalysts are employed. These catalysts can lower the reaction temperature and pressure required, and direct the reaction towards the desired hydroperoxide product.

A range of transition metal complexes have been investigated for the catalytic oxidation of alkanes, including methylcyclohexane. These complexes often feature metals such as manganese, cobalt, copper, iron, and titanium. nih.govmdpi.comresearchgate.net The catalytic activity of these metals is attributed to their ability to exist in multiple oxidation states, facilitating redox cycles that activate the oxidant or the substrate.

For instance, manganese complexes have been shown to be effective catalysts for C-H bond oxidation. nih.govillinois.edu In a study on the functionalization of methylcyclohexane using manganese(III) compounds, various products were formed, indicating the catalyst's role in promoting the oxidation process. mdpi.com The choice of ligand coordinated to the metal center can significantly influence the catalyst's activity and selectivity.

The table below presents data from a study on the oxidation of methylcyclohexane catalyzed by different manganese compounds, highlighting the product distribution.

Table 1: Product Distribution in the Manganese-Catalyzed Oxidation of Methylcyclohexane at 50 °C Data sourced from a study on methylcyclohexane functionalization promoted by Manganese(III) compounds. mdpi.com

CatalystTotal Yield (%)1-chloro-4-methylcyclohexane (%)3-methylcyclohexene (%)1-methylcyclohexene (%)
[Mn(LMet4)Cl]12.1 ± 0.96.8 ± 0.43.5 ± 0.31.8 ± 0.2
[Mn(salen)Cl]29.8 ± 2.219.5 ± 1.56.7 ± 0.53.6 ± 0.2
[Mn(salan)Cl]16.7 ± 1.310.9 ± 0.93.8 ± 0.32.0 ± 0.1
MnCl2·4H2O18.8 ± 1.412.0 ± 0.94.3 ± 0.32.5 ± 0.2

A patented method for preparing methylcyclohexyl hydroperoxide specifies the reaction conditions for the liquid-phase oxidation of methylcyclohexane.

Table 2: Reaction Conditions for the Synthesis of Methylcyclohexyl Hydroperoxide Data sourced from patent CN102452968A. google.com

ParameterValue
ReactantMethylcyclohexane
OxidantMolecular Oxygen (from air, oxygen-denuded air, or oxygen-rich air)
Temperature100 °C - 145 °C
Pressure (gauge)0.3 MPa - 1.0 MPa
PhaseLiquid
Product Concentration10% - 25% (mass concentration of methylcyclohexyl hydroperoxide)

The mechanism of metal-catalyzed oxidation of alkanes is complex and can vary depending on the metal, its ligands, and the reaction conditions. A common feature is the interaction of the metal catalyst with a peroxide species, either the hydroperoxide product or an added oxidant like hydrogen peroxide, to generate highly reactive oxidizing species.

One proposed mechanism involves the formation of a high-valent metal-oxo species. nih.gov This electrophilic species is capable of abstracting a hydrogen atom from the alkane, initiating the oxidation process. For manganese catalysts, a high-valent Mn=O species has been suggested as the key intermediate responsible for the C-H bond activation. nih.govillinois.edu

Another pathway involves the catalytic decomposition of hydroperoxides by the metal complex. The metal can react with the hydroperoxide to generate both peroxy (ROO•) and alkoxy (RO•) radicals, which then drive the radical chain oxidation. This dual role of the catalyst, both as an initiator and in the decomposition of the product, can lead to complex kinetics and product distributions. The interaction between the metal catalyst and the hydroperoxide can also occur through the formation of a metal-hydroperoxide complex, which can influence the subsequent reaction pathways.

In the case of manganese-catalyzed oxidation, computational studies suggest that the C-H oxidation can proceed through an initial hydrogen atom transfer, followed by an electron transfer, leading to the formation of a chiral cationic intermediate when using specific chiral catalysts. nih.gov This highlights the intricate role the catalyst plays in not only accelerating the reaction but also controlling its stereoselectivity.

Ozonolysis-Derived Hydroperoxide Formation in Cyclic Systems

The ozonolysis of alkenes is a powerful and widely utilized method for the cleavage of carbon-carbon double bonds. youtube.com In the context of cyclic systems, this reaction provides a direct pathway to various oxygenated products, including hydroperoxides. The mechanism, famously elucidated by Criegee, involves the initial 1,3-dipolar cycloaddition of ozone to the alkene, forming an unstable primary ozonide, also known as a molozonide. msu.edu This intermediate rapidly rearranges and cleaves via a cycloreversion process to yield a carbonyl compound and a carbonyl oxide, a reactive zwitterionic species. msu.edu

The fate of the carbonyl oxide intermediate is pivotal in determining the final product distribution. In an inert solvent, the carbonyl oxide and the carbonyl compound can recombine in a different orientation to form a more stable secondary ozonide. msu.edu However, if the ozonolysis is performed in a participating solvent, such as an alcohol, the solvent can trap the carbonyl oxide. When methanol (B129727) is used, for instance, it can attack the carbonyl oxide to form an α-hydroperoxide methyl ether. msu.edu

Specifically for the formation of this compound, the precursor would be methylenecyclohexane (B74748). The ozonolysis reaction proceeds as follows:

Cycloaddition: Ozone adds across the double bond of methylenecyclohexane to form the unstable molozonide.

Cycloreversion (Criegee Mechanism): The molozonide cleaves into two fragments: formaldehyde (B43269) and cyclohexanone carbonyl oxide.

Trapping of Carbonyl Oxide: In the presence of a suitable hydrogen-donating solvent or reagent, the cyclohexanone carbonyl oxide is converted into the target this compound. The gas-phase reaction of ozone with alkenes can lead to the formation of an excited carbonyl oxide, which can then isomerize to an excited hydroperoxide that subsequently dissociates to form an OH radical. mit.edu However, in a condensed phase with a protic solvent, the carbonyl oxide can be trapped to yield the stable hydroperoxide.

The ozonolysis of substituted cyclohexenes, such as cyclohexene (B86901) itself, can be complex. While cyclopentene (B43876) efficiently forms a monomeric ozonide, cyclohexene tends to yield oligomeric ozonides and peroxides. msu.edu This behavior is attributed to the stereoisomeric configurations (syn and anti) of the intermediate carbonyl oxide zwitterion, which influences the favorability of intramolecular recombination. msu.edu

Recent developments have shown that the combination of ozone and a hydroperoxide can be used in a three-component synthesis to generate unsymmetrical geminal bisperoxides from alkenes, highlighting the versatility of ozonolysis in peroxide synthesis. nih.gov The addition of Lewis acids can also modify the reactivity of the intermediate carbonyl oxide, influencing its reaction with nucleophiles. researchgate.net

Table 1: Mechanistic Steps in Ozonolysis-Derived Hydroperoxide Formation

StepReactantsIntermediate(s)ProductDescription
1 Alkene (e.g., Methylenecyclohexane), Ozone (O₃)Molozonide (Primary Ozonide)-1,3-dipolar cycloaddition of ozone to the C=C double bond. msu.edu
2 MolozonideCarbonyl (e.g., Formaldehyde), Carbonyl Oxide (e.g., Cyclohexanone carbonyl oxide)-Concerted cycloreversion of the unstable molozonide. msu.edu
3 Carbonyl Oxide, Protic Solvent (ROH)-α-Alkoxyhydroperoxide (e.g., this compound)The reactive carbonyl oxide is trapped by a nucleophilic solvent to yield the hydroperoxide. msu.edu

Other Radical Cascade and Nucleophilic Approaches for Hydroperoxide Synthesis

Beyond ozonolysis, other synthetic strategies, including radical cascades and nucleophilic substitutions, can be employed for the synthesis of hydroperoxides.

Radical Cascade Approaches

Radical cascade reactions are powerful tools in organic synthesis that allow for the rapid construction of complex molecular architectures through a sequence of intramolecular radical additions. nih.gov These cascades can be used to form multiple C-C bonds in a single step, often mimicking biosynthetic pathways. nih.gov While commonly used for creating carbocyclic frameworks, radical processes can also be adapted for the introduction of heteroatoms.

The synthesis of a hydroperoxide via a radical cascade would typically involve the generation of a carbon-centered radical which then reacts with molecular oxygen (a diradical). This process is fundamental to autoxidation, where lipids containing conjugated dienes react with oxygen to form hydroperoxides through a pentadienyl radical intermediate. nih.gov The complexity of the resulting hydroperoxide mixture is often due to the formation of different radical conformers and the regioselectivity of oxygen addition. nih.gov

A hypothetical radical cascade for a cyclic hydroperoxide could be initiated by a radical initiator, leading to a cascade of cyclizations that builds the ring system, with a final step involving trapping of a radical intermediate by molecular oxygen. For example, silver-catalyzed radical cascade processes have been developed for the synthesis of highly functionalized heterocyclic scaffolds, demonstrating the potential for complex, multi-step, one-pot transformations involving radical intermediates. acs.orgacs.org

Nucleophilic Approaches

Nucleophilic methods provide a more direct and often more controlled route to hydroperoxides. These approaches typically involve the reaction of a suitable electrophile with a nucleophilic source of the hydroperoxide group, such as hydrogen peroxide or its anion (hydroperoxide anion, HOO⁻). acs.org

From Alkyl Halides or Sulfonates: A classic Sₙ2 reaction can be performed where an alkyl halide (e.g., 1-bromo-1-methylcyclohexane) or an alkyl sulfonate is treated with hydrogen peroxide under basic conditions. The hydroperoxide anion acts as the nucleophile, displacing the leaving group to form the target hydroperoxide. The reactivity of the hydroperoxide ion has been studied in various media, showing it to be a potent nucleophile. researchgate.net

From Ketones: The target compound, this compound, can be viewed as an adduct of cyclohexanone and hydrogen peroxide. The formation of such α-hydroxyhydroperoxides occurs from the reaction of carbonyls with hydrogen peroxide in the aqueous phase. copernicus.org The reaction involves the nucleophilic addition of H₂O₂ to the carbonyl carbon of a ketone (e.g., cyclohexanone), forming the corresponding hydroxyalkyl hydroperoxide. researchgate.net

The nucleophilic activation of hydrogen peroxide is crucial for these syntheses. rsc.org For example, the reaction of H₂O₂ with N,N'-carbonyldi-1,2,4-triazole (CDT) forms a highly reactive peroxy-intermediate, demonstrating how H₂O₂ can be activated for nucleophilic displacement reactions. rsc.org

Table 2: Alternative Synthetic Approaches to Hydroperoxides

ApproachSubstrate TypeReagent(s)MechanismDescription
Radical Unsaturated PrecursorRadical Initiator, O₂Free Radical Chain ReactionGeneration of a carbon radical followed by trapping with molecular oxygen. nih.gov
Nucleophilic (Sₙ2) Alkyl Halide/SulfonateH₂O₂, BaseNucleophilic SubstitutionDisplacement of a leaving group by the hydroperoxide anion (HOO⁻). acs.orgresearchgate.net
Nucleophilic (Addition) Ketone/AldehydeH₂O₂Nucleophilic AdditionAddition of hydrogen peroxide to a carbonyl group to form an α-hydroxyhydroperoxide. copernicus.orgresearchgate.net

Reactivity and Reaction Pathways of Methylcyclohexylidene Hydroperoxide

Radical Reactions of Methylcyclohexylidene Hydroperoxide

The hydroperoxide group is instrumental in the compound's ability to function as a radical initiator. ontosight.ai The O-O bond is relatively weak and can be cleaved by heat, light, or with the aid of a redox-active metal catalyst, leading to the formation of highly reactive free radicals. This process is the foundation for its application in initiating free-radical polymerization for materials like polystyrene. ontosight.ai

A primary pathway in the radical chemistry of hydroperoxides is hydrogen atom abstraction. nih.gov Following the initial homolytic cleavage of the O-O bond, which generates alkoxy and hydroxyl radicals, these species can propagate a radical chain reaction by abstracting a hydrogen atom from a donor molecule.

The generated methylcyclohexyloxy radical is a highly reactive species that readily abstracts a hydrogen atom from a suitable C-H bond in a substrate molecule (R-H). This step produces methylcyclohexanol and a new carbon-centered radical (R•), which can then undergo further reactions. This hydrogen abstraction is a critical initiation step in many radical processes. nih.govnih.gov Theoretical studies on analogous peroxy radicals confirm that hydrogen atom abstraction is a key reaction class in the low-temperature oxidation of hydrocarbons. nih.gov The general scheme for this process is detailed in the table below.

Reaction Step Description
Initiation Decomposition of this compound to form a methylcyclohexyloxy radical (CH₃-C₆H₁₀-O•).
Propagation The methylcyclohexyloxy radical abstracts a hydrogen atom from a substrate (R-H).
Products Formation of methylcyclohexanol (CH₃-C₆H₁₀-OH) and a new substrate radical (R•).

Radicals derived from this compound can add across unsaturated carbon-carbon double or triple bonds. beilstein-journals.org This reaction is a fundamental step in polymerization and functionalization reactions. For instance, a methylcyclohexylperoxy radical (formed via interaction with a catalyst) can add to an alkene. beilstein-journals.orgrsc.org This addition forms a new carbon-centered radical intermediate, which can continue the reaction chain. nih.gov In certain systems, such as the oxidation of cyclohexene (B86901) with a similar hydroperoxide, the addition of the peroxyl radical to the double bond can lead directly to the formation of an epoxide. rsc.org

Radicals generated from this compound can combine with other radical species in the reaction medium in what are known as cross-coupling reactions. chemrxiv.org These reactions are synthetically valuable for constructing new carbon-carbon or carbon-heteroatom bonds. nih.govdiva-portal.org For example, a methylcyclohexyl radical could couple with a different carbon-centered radical to forge a new C-C bond. nih.gov Mechanistic proposals for certain metal-catalyzed reactions suggest that a carbon-centered radical intermediate couples with a peroxy radical to yield the final difunctionalized product. nih.gov This strategy allows for the convergent synthesis of complex molecules from simpler radical precursors. chemrxiv.orgdiva-portal.org A radical relay mechanism has also been proposed where one radical species is used to generate a second, more useful radical from a precursor, which then engages in the desired bond formation. nih.gov

Heterolytic Reactions and Ionic Pathways

Beyond radical chemistry, this compound can engage in heterolytic reactions where the peroxide bond breaks unevenly, generating ionic intermediates. youtube.com These pathways are typically promoted by the presence of acids or bases.

In a basic medium, the acidic proton of the hydroperoxide group can be abstracted to form a this compound anion. youtube.com This anion is a strong nucleophile and is central to the mechanism of nucleophilic epoxidation of electron-deficient alkenes, such as α,β-unsaturated carbonyl compounds. youtube.comwikipedia.org The hydroperoxide anion attacks the electron-deficient double bond, leading to a resonance-stabilized enolate intermediate that subsequently cyclizes to form an epoxide ring, expelling a hydroxide (B78521) ion. youtube.com In acidic conditions, the hydroperoxide can be protonated, which enhances the leaving group ability of water and can facilitate other nucleophilic transformations.

Catalytic Transformations Involving this compound

This compound serves as a crucial oxidant in a variety of catalytic transformations, particularly in reactions involving the oxidation of organic substrates. rsc.org

This compound is an effective terminal oxidant in metal-catalyzed oxidation reactions, most notably in the epoxidation of alkenes. rsc.orgrsc.orgrsc.org In these processes, a transition metal catalyst (commonly based on molybdenum, titanium, or vanadium) activates the hydroperoxide. rsc.orgrsc.org

The general mechanism involves the coordination of the hydroperoxide to the metal center. This coordination polarizes the O-O bond, making one of the oxygen atoms highly electrophilic and primed for transfer to a nucleophilic substrate like an alkene. rsc.org The alkene attacks the electrophilic oxygen, forming the epoxide product, and the catalyst is regenerated to continue the cycle. Spectroscopic studies on the epoxidation of an olefin using the related cyclohexyl hydroperoxide provided direct evidence for the formation of a titanium-hydroperoxide active species. rsc.org The choice of catalyst and reaction conditions can impart high levels of selectivity, and the reaction rate can be sensitive to the nucleophilicity of the substrate. rsc.orgrsc.org

Catalytic Epoxidation Overview
Oxidant This compound
Substrate Alkene (e.g., Cyclohexene)
Catalyst Transition metal complex (e.g., Mo, V, Ti) rsc.orgrsc.org
Key Intermediate Metal-peroxo species rsc.org
Product Epoxide

Reduction Reactions with Hydroperoxides as Oxidants

The reduction of organic hydroperoxides, such as 1-methylcyclohexyl hydroperoxide, to their corresponding alcohols is a significant reaction pathway. One established method involves the use of alkali metal sulfides or alkaline earth metal sulfides as reducing agents. This process is advantageous as it can be conducted in neutral or moderately alkaline conditions, which is particularly useful for hydroperoxides that are unstable in acidic environments. google.com

The general reaction involves charging an aqueous solution of a sulfide (B99878), like sodium sulfide, into a reactor, followed by the introduction of the organic hydroperoxide. The reaction is exothermic and results in the reduction of the hydroperoxide to its corresponding alcohol. For instance, α,α-dimethylbenzyl hydroperoxide is reduced to α,α-dimethylbenzyl alcohol using this method. google.com A similar outcome would be expected for 1-methylcyclohexyl hydroperoxide, yielding 1-methylcyclohexanol (B147175).

A specific example of reducing a similar cyclic hydroperoxide, 1-cyclohexene 3-hydroperoxide, involves its slow addition to a sodium sulfide solution. google.com This process effectively converts the hydroperoxide into the corresponding alcohol.

Table 1: Reduction of Organic Hydroperoxides using Metal Sulfides

Hydroperoxide Substrate Reducing Agent Product Reference
Organic Hydroperoxide Alkali metal sulfides, Alkaline earth metal sulfides Corresponding Alcohol google.com
α,α-Dimethylbenzyl hydroperoxide Sodium sulfide α,α-Dimethylbenzyl alcohol google.com

Rearrangement Reactions

The rearrangement of hydroperoxides is a key area of their chemistry, often catalyzed by acids. These reactions are pivotal in both synthetic applications and in understanding the degradation pathways of these compounds. beilstein-journals.orgnih.gov The most common rearrangement for tertiary hydroperoxides is the Hock rearrangement, which typically proceeds via an acid-catalyzed mechanism involving protonation, loss of water, and migration of an alkyl or aryl group. beilstein-journals.orgnih.gov

In the case of 1-methylcyclohexyl hydroperoxide, acid-catalyzed rearrangement can lead to ring-enlargement products. cdnsciencepub.com For example, reactions of methylcyclohexyl hydroperoxides have been studied, and their pathways elucidated. rsc.org While direct literature on the rearrangement of 1-methylcyclohexyl hydroperoxide is sparse, analogous reactions provide insight. For instance, the acid-catalyzed rearrangement of 1-phenylcyclohexyl hydroperoxide has been investigated to see if the cycloalkyl group rearranges in competition with the phenyl group. In that specific case, only phenol (B47542) and cyclohexanone (B45756) were detected, indicating the strong migratory aptitude of the phenyl group. cdnsciencepub.com However, with 1-methylcyclohexyl hydroperoxide, where a phenyl group is absent, the migration of a carbon atom of the cyclohexane (B81311) ring is more likely, leading to ring expansion. cdnsciencepub.com

Table 2: Products of Acid-Catalyzed Rearrangement of Related Hydroperoxides

Hydroperoxide Catalyst/Conditions Major Products Observations Reference
1-Phenylcyclohexyl hydroperoxide Glacial acetic acid, Sulfuric acid Phenol, Cyclohexanone No ring expansion observed. cdnsciencepub.com
1-Phenylcyclopentyl hydroperoxide Glacial acetic acid, Sulfuric acid Phenol, Cyclopentanone, 4-Hydroxyvalerophenone acetate, 1-Phenylcyclopentene Ring-opening occurs alongside expected rearrangement. cdnsciencepub.com

Reactivity in the Presence of Specific Substrates and Environments

The reactivity of 1-methylcyclohexyl hydroperoxide is of interest in industrial processes, particularly in oxidation reactions where it can act as an oxygen-transfer agent. A notable application is the epoxidation of olefins. For example, 1-methylcyclohexyl hydroperoxide can be used to oxidize propylene (B89431) to propylene oxide. google.com

In this process, methylcyclohexane (B89554) is first oxidized to form 1-methylcyclohexyl hydroperoxide. This hydroperoxide is then reacted with propylene in the presence of a catalyst to yield propylene oxide and 1-methylcyclohexanol. google.com The 1-methylcyclohexanol can be dehydrated and hydrogenated back to methylcyclohexane for recycling in the process. google.com The efficiency of this reaction is dependent on the catalyst and reaction conditions.

Table 3: Epoxidation of Propylene with 1-Methylcyclohexyl Hydroperoxide

Catalyst System Conversion of 1-Methylcyclohexyl Hydroperoxide (%) Selectivity to Propylene Oxide (%) Reference
Molybdenum-based catalyst 98.9 97.7 google.com
Not specified 98.8 96.9 google.com
Not specified 98.1 95.5 google.com
Not specified 95.7 95.6 google.com

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Decomposition Kinetics and Mechanistic Pathways of Methylcyclohexylidene Hydroperoxide

Influence of Reaction Conditions on Decomposition Kinetics

The rate at which methylcyclohexylidene hydroperoxide decomposes is not constant; it is significantly affected by various environmental factors. Understanding these influences is crucial for controlling its reactivity and ensuring its effective and safe use. The primary factors that modulate its decomposition kinetics are temperature, the nature of the solvent, and the pH of the medium.

The decomposition of hydroperoxides is a thermally sensitive process. An increase in temperature typically accelerates the rate of decomposition. This relationship is quantified by the Arrhenius equation, which relates the rate constant of a reaction to the temperature and the activation energy. The activation energy (Ea) represents the minimum energy required for the decomposition reaction to occur.

While specific kinetic data for the unimolecular decomposition of pure this compound is not extensively available in the reviewed literature, studies on analogous compounds provide valuable insights. For instance, the decomposition of 1,1-dihydroperoxycyclohexane, a closely related gem-dihydroperoxide, has been studied in various solvents. The decomposition is reported to be an apparent first-order reaction. In olefinic solvents, the activation energy for the decomposition of 1,1-dihydroperoxycyclohexane is approximately 20 kcal/mole, suggesting a reaction that is not unimolecular. researchgate.net When extrapolated to zero concentration in a study spanning a temperature range of 121.5-166.3°C, the decomposition of 1,1-dihydroperoxycyclohexane gave an activation energy of 31.4 kcal/mole. researchgate.net

For cyclohexyl hydroperoxide, another similar compound, the decomposition in the presence of a cobalt catalyst has an activation energy of 50 kJ mol⁻¹ (approximately 12 kcal/mol). psu.edu In a separate study, the formation of ε-cyclohexyloxycaproic acid from the reaction of cyclohexyl hydroperoxide and cyclohexanone (B45756) was found to have an activation energy of 10.1 kcal/mol. scribd.com These values, although from different systems and conditions, highlight the range of activation energies that can be expected for the decomposition of cyclic hydroperoxides, which is significantly influenced by the reaction mechanism, including whether it is a unimolecular homolysis or an induced decomposition.

The general trend for organic peroxides is that at elevated temperatures, their decomposition follows first-order kinetics, with half-lives that can range from hours to minutes depending on the specific peroxide and the temperature. nih.gov

Table 1: Activation Energies for the Decomposition of Analogous Cyclic Hydroperoxides

CompoundConditionsActivation Energy (kcal/mol)
1,1-DihydroperoxycyclohexaneIn olefinic solvents~20 researchgate.net
1,1-DihydroperoxycyclohexaneExtrapolated to zero concentration31.4 researchgate.net
Cyclohexyl hydroperoxideWith cobalt catalyst~12 psu.edu
Cyclohexyl hydroperoxideFormation of ε-cyclohexyloxycaproic acid10.1 scribd.com

This table presents data for compounds structurally similar to this compound due to the lack of specific data for the target compound in the reviewed literature.

The solvent environment plays a pivotal role in the decomposition kinetics of hydroperoxides. The rate of decomposition of 1,1-dihydroperoxycyclohexane has been observed to be significantly faster in certain olefinic solvents compared to saturated hydrocarbons. researchgate.net This suggests that the solvent can participate in the decomposition process, likely through a radical-induced pathway.

The nature of the solvent can influence the stability of the transition state for the O-O bond cleavage. Polar solvents can stabilize the resulting radical intermediates, potentially lowering the activation energy and accelerating the decomposition rate. Conversely, non-polar solvents may lead to a slower decomposition. The effect of different hydroxylic solvents, such as various alcohols, on the decomposition of hydrogen peroxide has been shown to correlate with properties like the dielectric constant, hydrophobicity, and the concentration of hydroxyl groups in the medium. researchgate.net While this data is for hydrogen peroxide, the principles of solvent-hydroperoxide interaction are broadly applicable.

For the thermal decomposition of 1,1-dihydroperoxycyclohexane, the rate constants were found to be dependent on the initial concentration of the hydroperoxide, further indicating the complexity of the reaction and the influence of the solvent and reaction medium. researchgate.net

The pH of the reaction medium can have a pronounced effect on the stability of hydroperoxides. Generally, for hydrogen peroxide, stability is optimal in acidic conditions, specifically below a pH of 4.5. evonik.com As the pH increases above 5, the rate of decomposition into water and oxygen sharply rises. evonik.com This is because the hydroperoxide can undergo acid-base reactions. In alkaline conditions, the formation of the hydroperoxide anion (ROO⁻) can facilitate different decomposition pathways.

While specific studies on the pH-dependent stability of this compound are scarce in the available literature, the behavior of the closely related cyclohexyl hydroperoxide provides some indication. The decomposition of cyclohexyl hydroperoxide in the presence of sodium hydroxide (B78521) is a known process, suggesting that alkaline conditions promote its decomposition. google.com The catalytic decomposition of hydrogen peroxide is also known to be significantly influenced by pH, with reaction rates often increasing with a rise in pH within a certain range. researchgate.net This suggests that the stability of this compound is likely to be lower in neutral to alkaline conditions compared to acidic environments.

Radical Chemistry and Transient Intermediates Derived from Methylcyclohexylidene Hydroperoxide

Formation and Reactivity of Peroxy Radicals (ROO•)

The initial step in many radical processes involving hydroperoxides is the cleavage of the weak oxygen-oxygen bond, which has a bond dissociation energy of approximately 45–50 kcal/mol. wikipedia.org However, the formation of peroxy radicals (ROO•) from methylcyclohexylidene hydroperoxide often proceeds via a classical peroxidase mechanism or autoxidation. wikipedia.orgnih.gov In an autoxidation chain reaction, a pre-existing carbon-centered radical (R•) reacts with molecular oxygen (O₂) to form a peroxy radical. wikipedia.org

Alternatively, catalyzed decomposition can generate the peroxy radical. For instance, chloroperoxidase has been shown to catalyze the decomposition of tertiary hydroperoxides like tert-butyl hydroperoxide and cumene (B47948) hydroperoxide, leading to the direct detection of tertiary peroxyl radicals via electron spin resonance (ESR) spectroscopy. nih.govcapes.gov.br

The resulting methylcyclohexylideneperoxy radical is a key intermediate in radical cascades. beilstein-journals.org The reactivity of peroxy radicals is diverse; they can abstract a hydrogen atom from a suitable donor (R'-H) to form the parent hydroperoxide and a new carbon-centered radical (R'•), thereby propagating the radical chain.

A crucial reaction pathway for tertiary peroxyl radicals is their self-reaction. Two peroxyl radicals can combine, leading to the formation of two alkoxy radicals and the release of molecular oxygen, a process known as the Russell pathway for primary and secondary peroxyls, but which for tertiary peroxyls leads to alkoxy radicals. nih.gov This self-reaction is a significant source of the corresponding alkoxy radicals.

Generation and Transformations of Alkoxy Radicals (RO•)

The methylcyclohexylideneoxy radical (an alkoxy radical, RO•) is a pivotal transient species formed from this compound. Its generation can occur through several mechanisms:

Homolytic cleavage of the O-O bond in the parent hydroperoxide, often promoted by heat, UV light, or a radical initiator. nih.govresearchgate.net

Reduction of the hydroperoxide by low-valent transition metal ions, such as Fe(II). nih.govresearchgate.net

Self-reaction of peroxyl radicals , as described previously. nih.gov

Once formed, alkoxy radicals are highly reactive and can undergo several competing transformations that determine the subsequent chemical pathways. caltech.eduresearchgate.net The principal reactions for the methylcyclohexylideneoxy radical are β-scission and intramolecular hydrogen atom transfer. nih.govresearchgate.net

Beta-scission (or β-fragmentation) is a characteristic reaction of alkoxy radicals where a carbon-carbon bond at the position beta to the oxygen atom cleaves homolytically. researchgate.net This process results in the formation of a ketone and a new, more stable carbon-centered radical. murdoch.edu.aumdpi.com

For the methylcyclohexylideneoxy radical, β-scission is a particularly significant pathway that leads to the opening of the cyclohexane (B81311) ring. The cleavage of the C-C bond within the ring results in the formation of 6-oxoheptyl radical and acetone. This ring-opening fragmentation is a well-documented transformation for cyclic alkoxy radicals. researchgate.net The propensity for β-scission is influenced by the stability of the resulting carbon-centered radical and the release of any ring strain. murdoch.edu.au Mechanistic studies on analogous systems, such as the t-BuO radical, show that metal catalysts can significantly lower the activation energy for β-scission. mdpi.com

As a competing pathway to β-scission, the methylcyclohexylideneoxy radical can undergo intramolecular hydrogen atom transfer (HAT). researchgate.net In this process, the radical oxygen atom abstracts a hydrogen atom from another part of the molecule. The most favorable HAT reactions typically occur via a six-membered ring transition state, a process known as a 1,5-HAT. caltech.edunih.gov

In the methylcyclohexylideneoxy radical, a 1,5-HAT would involve the abstraction of a hydrogen atom from the C5 position of the cyclohexane ring. This would transform the initial oxygen-centered alkoxy radical into a carbon-centered radical at a remote, non-activated position. nih.gov The balance between β-scission and intramolecular HAT is dependent on factors such as the specific structure of the radical, temperature, and the presence of other reagents. caltech.edu

Radical IntermediateTransformation PathwayDescriptionResulting Products
Methylcyclohexylideneoxy Radical (RO•)β-ScissionCleavage of the C-C bond beta to the radical oxygen, leading to ring opening. researchgate.netmdpi.com6-oxoheptyl radical and Acetone
Methylcyclohexylideneoxy Radical (RO•)Intramolecular 1,5-HATAbstraction of a hydrogen atom from the C5 position of the ring via a six-membered transition state. caltech.edunih.govA new carbon-centered radical at C5 and the corresponding alcohol.

Interconversion of Carbon-Centered Radicals (R•)

The β-scission of the methylcyclohexylideneoxy radical yields the 6-oxoheptyl radical, a primary carbon-centered radical (R•). nih.govresearchgate.net This species is itself a reactive intermediate that can undergo various subsequent reactions, leading to the interconversion of radical centers.

A primary fate of this alkyl radical in an aerobic environment is rapid reaction with molecular oxygen (O₂) to form a new hydroperoxyalkylperoxy radical. caltech.edu This reaction converts the carbon-centered radical back into an oxygen-centered peroxy radical, which can then participate in further propagation steps, such as abstracting a hydrogen atom from another molecule to form a hydroperoxide. This cycle of R• converting to ROO• is a fundamental aspect of autoxidation processes. wikipedia.org

Carbon-centered radicals can also be generated through hydrogen atom abstraction from the parent methylcyclohexane (B89554) molecule by other radical species (like RO• or ROO•), or they can be trapped using spin-trapping agents like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) for detection by ESR. nih.gov

Kinetics of Radical Propagation and Termination Steps

Initiation: The initial formation of radicals from a non-radical species. youtube.com For this compound, this is the homolytic cleavage of the O-O bond to form an alkoxy and a hydroxyl radical, or catalyzed decomposition.

Propagation: These are steps where one radical is consumed and another is generated, allowing the chain reaction to continue. nih.govyoutube.com Examples include a peroxy radical abstracting a hydrogen atom or the reaction of a carbon-centered radical with O₂. The concentration of radicals remains constant during this phase. youtube.com

Termination: Steps that result in a net decrease in the number of radicals, effectively ending the chain reaction. youtube.com This typically involves the combination of two radical species to form a stable, non-radical product. youtube.com

Reaction StageGeneral DescriptionExample Species from this compound
InitiationGeneration of radicals from non-radical precursors. youtube.comThis compound → Methylcyclohexylideneoxy radical + Hydroxyl radical
PropagationConsumption of a radical to produce a new radical, continuing the chain. nih.govyoutube.com6-oxoheptyl radical + O₂ → 6-oxoheptylperoxy radical
TerminationCombination of two radicals to form a stable, non-radical product. youtube.comyoutube.comTwo 6-oxoheptyl radicals → Dimerized, non-radical product

Computational and Theoretical Investigations of Methylcyclohexylidene Hydroperoxide Reactivity

Quantum Chemical Calculation Methodologies

Quantum chemical methods are at the forefront of computational studies on reactive intermediates. They are used to solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy. These calculations are fundamental to understanding reaction pathways and energetics.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational efficiency, making it suitable for studying large molecular systems. scirp.org DFT calculations are employed to investigate the thermodynamics and kinetics of various reaction pathways involving hydroperoxides. whiterose.ac.uk These studies can map out the entire energy profile of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. scirp.org

For hydroperoxides, DFT is instrumental in exploring mechanisms such as decomposition, oxidation of other substrates, and radical formation. whiterose.ac.uk For instance, DFT calculations have been used to determine the activation energies for the reaction of hydroperoxides with sulfur compounds, revealing concerted transition states where an oxygen atom is transferred while a hydrogen atom moves to form an alcohol. whiterose.ac.uk By comparing the energy barriers of competing pathways, researchers can predict the most likely reaction mechanism under specific conditions. nih.gov The accuracy of DFT predictions for molecular structures and thermochemical properties is well-established. scirp.org

Table 1: Example DFT-Calculated Activation Energies for Hydroperoxide Reactions Note: This table presents generalized data for illustrative purposes based on findings for similar hydroperoxides.

Reacting System Reaction Type Calculated Activation Energy (kcal/mol) DFT Functional/Basis Set
MeOOH + Me2S Oxygen Transfer 32.4 Not Specified whiterose.ac.uk
tBuOOH + Me2S Oxygen Transfer 32.2 Not Specified whiterose.ac.uk
nBuOOH + Et2S Oxygen Transfer 26.1 Not Specified whiterose.ac.uk

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, provide highly accurate descriptions of electronic structure and molecular energies. nih.gov

These high-level calculations are crucial for obtaining reliable energetic data, such as bond dissociation energies (BDEs). For Methylcyclohexylidene hydroperoxide, the O-O bond is the weakest and most critical for its reactivity. Ab initio calculations can precisely determine the energy required to break this bond, which is fundamental to understanding its thermal stability and tendency to form radicals. Studies on analogous organic hydroperoxides show that their O-O BDEs are typically in the range of 35 to 50 kcal/mol. nih.gov For example, high-level W1BD calculations predict the O-O BDE for cyclohexyl hydroperoxide to be approximately 43 kcal/mol. nih.gov Such calculations have also revealed that the BDEs for organic hydroperoxides are generally 4–7 kcal/mol lower than that of hydrogen peroxide, a difference attributed to the greater stability of the resulting alkoxyl radical (RO•) compared to the hydroxyl radical (•OH). nih.gov

Molecular Dynamics Simulations of Hydroperoxide Transformations

While quantum chemical calculations provide a static picture of a reaction at key points along a potential energy surface, molecular dynamics (MD) simulations offer a dynamic view of chemical processes. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

Ab initio molecular dynamics (AIMD) is a particularly powerful technique where the forces between atoms are calculated "on-the-fly" using quantum chemical methods. nih.gov This approach allows for the simulation of chemical reactions, such as the dissociation of a hydroperoxide, without pre-defining a reaction coordinate. AIMD can be used to study the ultrafast photochemistry of hydroperoxides, tracking the bond-breaking events that occur on a femtosecond timescale following photoexcitation. nih.gov These simulations can reveal the subsequent reactions of the nascent radical products, providing a complete picture of the transformation from reactant to final products. nih.gov For example, photolysis simulations of methyl hydroperoxide show that the initial O-O bond breaking is followed by various secondary reactions, leading to products like formaldehyde (B43269) and water. nih.gov

Elucidation of Potential Energy Surfaces and Transition States

A potential energy surface (PES) is a conceptual and mathematical model that represents the energy of a molecule as a function of its geometry. youtube.com Mapping the PES is essential for understanding any chemical reaction. The minima on the PES correspond to stable molecules (reactants, products, intermediates), while the saddle points correspond to transition states—the highest energy point along the minimum energy path between two minima. sciepub.com

For this compound, computational methods are used to explore the PES for its decomposition and oxidation reactions. By calculating the energy at numerous points on the surface, a detailed map can be constructed. researchgate.net Algorithms can then identify the minimum energy path (MEP) for a reaction, which represents the most likely trajectory for the transformation. sciepub.com The energy difference between the reactant minimum and the transition state is the activation energy, a key determinant of the reaction rate. For example, the PES for the O-O bond dissociation in a hydroperoxide is often depicted as a repulsive curve in the excited state, indicating that dissociation occurs rapidly upon excitation. nih.gov

Theoretical Insights into Structure-Reactivity Relationships

One of the primary goals of computational studies is to provide a theoretical foundation for understanding structure-reactivity relationships. By analyzing the results of quantum chemical calculations, chemists can discern how a molecule's structural features influence its chemical behavior.

For this compound, theoretical studies can quantify the electronic effects of the methyl and cyclohexyl groups attached to the hydroperoxide moiety. The alkyl groups act as σ-electron donors, which can influence the stability of the hydroperoxide and the resulting radicals upon O-O bond cleavage. nih.gov This electron-donating effect helps to stabilize the resulting cyclohexoxy radical, which contributes to the lower O-O bond dissociation energy compared to hydrogen peroxide. nih.gov Furthermore, computational models can be used to develop Quantitative Structure-Property Relationships (QSPRs), which correlate calculated molecular descriptors (such as frontier molecular orbital energies) with experimentally observed reactivity, providing predictive power for related compounds. researchgate.net

Advanced Analytical Methodologies for the Study of Methylcyclohexylidene Hydroperoxide in Complex Chemical Systems

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating methylcyclohexylidene hydroperoxide from complex matrices, which often contain the parent hydrocarbon, corresponding alcohols, ketones, and various radical-initiated byproducts. The ability to isolate the hydroperoxide is a critical first step for accurate quantification and further structural elucidation.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the sensitive and selective analysis of organic hydroperoxides. semanticscholar.orgmdpi.com This technique combines the high-resolution separation capabilities of liquid chromatography with the precise mass identification and structural analysis provided by tandem mass spectrometry. semanticscholar.orgnih.gov For a compound like this compound, LC-MS/MS enables detailed profiling in complex reaction mixtures.

The development of an LC-MS/MS method involves careful optimization of both the chromatographic separation and the mass spectrometric detection. semanticscholar.org Reversed-phase chromatography is commonly employed for the separation of organic peroxides. thermofisher.com Atmospheric pressure chemical ionization (APCI) is a frequently used ionization source for hydroperoxides, as it is effective for moderately polar compounds and can minimize in-source fragmentation. copernicus.org In positive-ion mode, ammoniated molecular ions ([M+NH₄]⁺) are often observed, which can then be subjected to collision-induced dissociation (CID) in the tandem mass spectrometer. copernicus.org A characteristic neutral loss of 51 Da, corresponding to the loss of NH₄+H₂O₂, has been identified as a specific fragmentation pathway for identifying organic hydroperoxides. copernicus.org

Selected reaction monitoring (SRM) is a highly specific and sensitive quantitative technique used in LC-MS/MS. semanticscholar.orgmdpi.com By monitoring a specific precursor-to-product ion transition, SRM can quantify trace levels of this compound even in the presence of isomeric or isobaric interferences. The detection limits for hydroperoxides using LC-MS/MS-SRM can reach the picogram to nanogram range. semanticscholar.org

Table 1: Typical Parameters for LC-MS/MS Analysis of Organic Hydroperoxides

ParameterTypical Setting/ValuePurpose
Chromatography
ColumnC18 Reversed-PhaseSeparation based on hydrophobicity. semanticscholar.orgacs.org
Mobile PhaseAcetonitrile/Water or Methanol (B129727)/Water gradientsElution of compounds with varying polarities. acs.orgchromatographyonline.com
Mass Spectrometry
Ionization SourceAPCI or ESI (Electrospray Ionization)Generation of gas-phase ions. copernicus.org
Ionization ModePositive or NegativeFormation of [M+NH₄]⁺, [M+H]⁺, or [M-H]⁻ ions. semanticscholar.orgcopernicus.org
MS/MS Scan ModeSelected Reaction Monitoring (SRM) or Neutral Loss ScanHigh selectivity and sensitivity for quantification and identification. semanticscholar.orgcopernicus.org
Characteristic FragmentNeutral Loss of 51 Da ([M+NH₄]⁺ →)Specific identification of hydroperoxides. copernicus.org

While MS detection is powerful, high-performance liquid chromatography (HPLC) with other specialized detectors offers robust and often more accessible alternatives for quantifying hydroperoxides. thermofisher.com These methods can be tailored for high sensitivity and selectivity, sometimes involving post-column derivatization to enhance the detectability of the hydroperoxide functional group. ametsoc.orguri.edu

Electrochemical Detection (ED) : HPLC with electrochemical detection is a highly sensitive method for compounds that can be oxidized or reduced. thermofisher.comtandfonline.com Organic hydroperoxides can be detected in reductive mode, where a negative potential is applied to a working electrode (e.g., glassy carbon or mercury-based electrodes). dss.go.ththermofisher.com The hydroperoxide is reduced at the electrode surface, generating a measurable current that is proportional to its concentration. This technique is valued for its high selectivity and sensitivity, with detection limits often in the low micromolar or nanogram range. tandfonline.comnih.gov

Fluorescence Detection (FD) : Since hydroperoxides are not naturally fluorescent, HPLC with fluorescence detection requires a post-column reaction to convert the analyte into a fluorescent product. ametsoc.orguri.edu A common method involves the reaction of the hydroperoxide with p-hydroxyphenylacetic acid in the presence of a catalyst like hemin (B1673052) or horseradish peroxidase. nih.govuri.edu This reaction produces a highly fluorescent dimer, which can be detected with high sensitivity. ametsoc.org This approach provides excellent selectivity, as only compounds capable of participating in the oxidative reaction will generate a signal. Detection limits using this method can be as low as the nanomolar range. ametsoc.orguri.edu

Table 2: Comparison of Specialized HPLC Detection Methods for Hydroperoxides

Detection MethodPrincipleAdvantagesTypical Detection Limit
Electrochemical (ED) Reduction of the hydroperoxide group at an electrode surface. thermofisher.comnih.govHigh sensitivity and selectivity; no derivatization required. thermofisher.comtandfonline.com0.6 µM nih.gov
Fluorescence (FD) Post-column derivatization to form a fluorescent product. ametsoc.orguri.eduVery high sensitivity and specificity. ametsoc.org20 nM ametsoc.org
UV-Visible Direct absorption of UV light (less common for simple hydroperoxides).Simple, non-destructive.Generally lower sensitivity for non-conjugated hydroperoxides.

Spectroscopic Techniques for Mechanistic Elucidation

To understand the formation and decomposition pathways of this compound, spectroscopic techniques that can identify transient species and intermediates are crucial.

Electron spin resonance (ESR), also known as electron paramagnetic resonance (EPR), is a highly specific technique for the direct detection of species with unpaired electrons, such as free radicals. nih.govresearchgate.net The decomposition of hydroperoxides often proceeds through radical chain mechanisms involving peroxyl (ROO•), alkoxyl (RO•), and hydroxyl (•OH) radicals. nih.govelectronicsandbooks.com ESR spectroscopy is one of the few techniques that can directly observe these transient radical intermediates. nih.gov

Due to the extremely short lifetimes of many radical species, a technique called "spin trapping" is often employed. nih.govuky.edu In this method, a "spin trap" molecule is added to the reaction system. This molecule reacts with the short-lived radical to form a much more stable radical adduct that can be readily detected by ESR. nih.govnih.gov The hyperfine splitting constants of the resulting ESR spectrum provide information that can be used to identify the original trapped radical.

Table 3: Common Spin Traps for Detecting Radicals in Hydroperoxide Systems

Spin TrapAbbreviationRadicals Trapped
5,5-Dimethyl-1-pyrroline (B8520582) N-oxideDMPO•OH, •OOH/O₂⁻• nih.gov
α-(4-Pyridyl-1-oxide)-N-tert-butylnitronePOBNCarbon-centered radicals, •OH researchgate.net
N-tert-Butyl-α-phenylnitronePBNAlkoxyl (RO•), Peroxyl (ROO•)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including hydroperoxides and their reaction intermediates. mdpi.com Unlike mass spectrometry, NMR is inherently quantitative without the need for identical standards, provided a reference standard is used. nih.govresearchgate.net

The hydroperoxy proton (-OOH) has a characteristic chemical shift in the ¹H NMR spectrum, typically appearing in the downfield region (δ 8-10 ppm), which distinguishes it from other protons in the molecule. acs.org The carbon atom attached to the hydroperoxy group also exhibits a specific chemical shift in the ¹³C NMR spectrum. The analysis of ¹H, ¹³C, and advanced 2D NMR experiments (such as COSY, HSQC, and HMBC) can provide unambiguous structural confirmation of this compound and help identify stable intermediates formed during its synthesis or decomposition, such as the corresponding alcohol (methylcyclohexanol) and ketone (methylcyclohexanone). mdpi.com

Table 4: Characteristic NMR Chemical Shifts for Hydroperoxide-Related Moieties

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)
¹HR-OOH 8.0 - 10.5 acs.org
¹HH -C-OOH4.8 - 5.5 acs.org
¹³CC -OOH80 - 90

Hyphenated Techniques for In Situ Monitoring of Reactions

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are exceptionally valuable for the in situ monitoring of chemical reactions. researchgate.netnih.gov This approach allows for the real-time observation of reactants, intermediates, and products as the reaction progresses, providing critical kinetic and mechanistic data without the need for quenching and offline analysis. researchgate.net

The combination of liquid chromatography with spectroscopic detectors like NMR (LC-NMR) or FTIR (LC-FTIR) is particularly powerful. researchgate.netnih.gov In an LC-NMR setup, the effluent from an HPLC column is directed into an NMR flow cell. This allows for the acquisition of NMR spectra for each separated component of the reaction mixture over time. This can be used to track the consumption of methylcyclohexane (B89554), the formation and subsequent decay of this compound, and the appearance of final products. While challenges in sensitivity and solvent signal suppression exist, LC-NMR provides unparalleled structural information on transient species in complex mixtures. nih.gov Similarly, electrochemical sensors can be used for the real-time monitoring of hydroperoxide concentration during an oxidation reaction, providing valuable kinetic data. researchgate.net

Challenges in the Analysis of Labile Peroxide Species

The analysis of labile peroxide species, including this compound, is fraught with challenges that demand specialized analytical strategies. The inherent instability and high reactivity of these compounds necessitate careful consideration of every step of the analytical process, from sample collection and preparation to the final measurement.

One of the most significant challenges is the thermal instability of peroxides. This property severely restricts the use of analytical techniques that involve high temperatures, such as conventional Gas Chromatography (GC). The elevated temperatures in the GC injector and column can cause the peroxide to decompose, leading to inaccurate quantification and the generation of degradation products that may interfere with the analysis.

Another major hurdle is the lack of commercially available analytical standards for many peroxide species, including this compound. The inherent instability of these compounds makes their isolation, purification, and storage as certified reference materials a formidable task. The absence of reliable standards complicates method development, validation, and the establishment of accurate calibration curves for quantification.

The high reactivity of the peroxide functional group presents another layer of complexity. Peroxides can react with various components within the sample matrix, such as solvents, antioxidants, or other organic molecules. These reactions can alter the concentration of the peroxide of interest, leading to erroneous results. Furthermore, peroxides can be sensitive to light and trace metal contaminants, which can catalyze their decomposition.

To overcome these challenges, analysts often resort to specialized techniques. Derivatization is a common strategy, where the peroxide is converted into a more stable and readily detectable derivative prior to analysis. This approach can improve the thermal stability for GC analysis or enhance the spectroscopic properties for detection by HPLC. However, the derivatization reaction itself must be carefully controlled to ensure complete and reproducible conversion without the formation of artifacts.

Below is a table summarizing some of the key challenges and potential mitigation strategies in the analysis of labile peroxide species:

ChallengeDescriptionPotential Mitigation Strategies
Thermal Instability Decomposition at elevated temperatures, common in GC analysis.Use of low-temperature injection techniques (e.g., cool on-column injection), derivatization to form more stable compounds, or employing non-thermal analytical methods like HPLC.
Lack of Standards Difficulty in obtaining pure, stable reference materials for calibration and method validation.In-house synthesis and purification of standards with careful characterization, use of relative response factors, or employing methods that do not require external calibration.
High Reactivity Interaction with sample matrix components, solvents, or analytical hardware, leading to degradation.Minimal sample preparation, use of inert solvents and analytical systems, and rapid analysis to minimize reaction time.
Sensitivity to Light and Metals Catalytic decomposition triggered by light exposure or the presence of trace metal ions.Use of amber glassware or light-blocking vials, and employing metal-free or passivated analytical systems.
Interferences in Titrimetric Methods Non-specific reactions with other oxidizing or reducing agents present in the sample.Use of more selective titrants or employing chromatographic methods for separation prior to quantification.

The successful analysis of this compound and other labile peroxides requires a multi-faceted approach that addresses these challenges. A thorough understanding of the compound's chemistry, coupled with the careful selection and optimization of analytical techniques, is paramount to obtaining accurate and reliable data.

Role of Methylcyclohexylidene Hydroperoxide in Broader Chemical and Environmental Processes

Contribution to Autoxidation in Organic Systems

Autoxidation is a spontaneous oxidation process that occurs in the presence of oxygen. This free-radical chain reaction is a cornerstone of both industrial chemical production and the undesirable degradation of organic materials. Hydroperoxides are key intermediates in these processes.

Industrial Autoxidation Processes (General Principles)

In industrial settings, autoxidation is harnessed for the synthesis of various chemicals. The process is initiated by the formation of free radicals, which then react with organic substrates to form alkyl radicals. These radicals subsequently react with molecular oxygen to produce peroxy radicals. The peroxy radicals can then abstract a hydrogen atom from another organic molecule to form a hydroperoxide and a new alkyl radical, thus propagating the chain reaction. youtube.comnih.gov

A prominent example of industrial autoxidation is the production of hydrogen peroxide via the anthraquinone (B42736) process. vaisala.comgoogle.comgoogle.com In this cyclic process, an anthraquinone derivative is hydrogenated and then oxidized by air to regenerate the anthraquinone and produce hydrogen peroxide. google.comgoogle.com While this process is specific, the underlying principles of hydroperoxide formation are broadly applicable.

The oxidation of methylcyclohexane (B89554) to produce methylcyclohexyl hydroperoxide is another industrially relevant process. google.com This reaction is typically carried out in the liquid phase using molecular oxygen at elevated temperatures and pressures. google.com The resulting methylcyclohexyl hydroperoxide can then be used in subsequent reactions, for instance, to produce propylene (B89431) oxide. google.com

Material Degradation Through Hydroperoxide Pathways

The same autoxidation principles that are beneficial in industrial synthesis are detrimental to the lifespan of many organic materials, particularly polymers. wikipedia.orgyoutube.com The degradation of polymers often begins with the formation of hydroperoxides within the polymer matrix. wikipedia.org This can be initiated by heat, light, or mechanical stress. youtube.com These hydroperoxides are unstable and can decompose, leading to chain scission and a reduction in the polymer's molecular weight and physical properties, a process often referred to as "aging". wikipedia.orgresearchgate.net

Polyolefins, a common class of plastics, are susceptible to this form of degradation. researchgate.net The presence of hydroperoxides can be particularly damaging during melt-processing, as the high temperatures can accelerate their decomposition and the subsequent degradation of the polymer. wikipedia.org The decomposition of hydroperoxides is a complex process that can be influenced by the presence of other substances and the specific conditions. researchgate.net The degradation of polymers can also be initiated by external factors such as exposure to hydrogen peroxide, which can accelerate the breakdown of the material. nih.govrsc.org

Implications in Atmospheric Chemistry

Hydroperoxides play a crucial role in the chemistry of the Earth's atmosphere, influencing the formation of secondary pollutants and aerosols. The atmospheric oxidation of volatile organic compounds (VOCs), such as methylcyclohexane, leads to the formation of a complex mixture of products, including hydroperoxides.

Formation of Highly Oxidized Multifunctional Compounds (HOMs)

Highly oxidized multifunctional compounds (HOMs) are a class of atmospheric organic compounds that are formed through the extensive oxidation of VOCs. ucdavis.educopernicus.org These compounds are characterized by a high oxygen-to-carbon ratio and play a significant role in the formation of new atmospheric particles. The formation of HOMs often involves an autoxidation process where peroxy radicals undergo a series of intramolecular hydrogen shifts and oxygen additions. ucdavis.educopernicus.org

The oxidation of alkanes, including cyclic alkanes like methylcyclohexane, can lead to the formation of HOMs. ucdavis.edunih.gov While the direct formation of methylcyclohexylidene hydroperoxide as a specific intermediate in HOM formation is not explicitly detailed in the provided search results, the general mechanisms suggest its likely involvement. The oxidation of methylcyclohexane would lead to the formation of methylcyclohexyl peroxy radicals, which could then undergo autoxidation to form highly oxidized products. ucdavis.edunih.gov Studies on the ozonolysis of related compounds like β-caryophyllene have elucidated some of the complex pathways involved in HOM formation. copernicus.org

Contribution to Secondary Organic Aerosol (SOA) Formation

Secondary organic aerosols (SOAs) are microscopic particles in the atmosphere that are formed from the condensation of low-volatility products of VOC oxidation. copernicus.orgrsc.org SOAs have significant impacts on air quality and climate. The formation of SOA is a complex process that depends on various factors, including the structure of the parent hydrocarbon and the atmospheric conditions. acs.org

The oxidation of cyclic alkanes and alkenes is known to be an important source of SOA. nih.govnih.gov Studies have shown that the structure of the parent molecule significantly affects the SOA yield. acs.org For instance, the presence of a methyl group on a double-bonded carbon in a cycloalkene can enhance SOA yield. acs.org While direct data on the SOA yield from this compound is not available, the oxidation of its precursor, methylcyclohexane, is known to contribute to SOA formation. nih.gov The oxidation products of methylcyclohexane, which would include various hydroperoxides and other oxygenated compounds, can have low enough volatility to partition into the aerosol phase. nih.govcopernicus.orgcopernicus.orgresearchgate.net

Relevance in Combustion Chemistry Models

Hydroperoxides are key intermediates in the low-temperature combustion of hydrocarbons, a process relevant to internal combustion engines. researchgate.netkaust.edu.sa The formation and decomposition of hydroperoxides can lead to autoignition, a phenomenon that is critical in engine performance. princeton.eduresearchgate.net

The general mechanism of low-temperature combustion involves the formation of alkylperoxy radicals, which can then isomerize to form hydroperoxyalkyl radicals. These radicals can then react further, leading to chain branching and an increase in the rate of reaction. princeton.edu While the specific inclusion of this compound in combustion models is not explicitly mentioned in the provided search results, the chemistry of cyclic alkanes is an active area of research in combustion science. princeton.edu The oxidation of cyclohexene (B86901), a related compound, involves the formation of hydroperoxides and is relevant to understanding the combustion of cyclic hydrocarbons. researchgate.net The development of detailed chemical kinetic models for the combustion of fuels like methylcyclohexane would necessarily need to consider the formation and reactions of the corresponding hydroperoxides to accurately predict ignition behavior. princeton.eduwikipedia.org

Low-Temperature Oxidation Pathways

The low-temperature oxidation of hydrocarbons is a complex process characterized by the formation and subsequent reactions of organic hydroperoxides. In the case of hydrocarbons featuring an exocyclic double bond, such as methylenecyclohexane (B74748) (a precursor to this compound), the presence of the double bond introduces specific reaction pathways.

The initiation of low-temperature oxidation involves the abstraction of a hydrogen atom, most readily from allylic positions due to the lower bond dissociation energy of allylic C-H bonds. The resulting resonantly stabilized allylic radical readily reacts with molecular oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another hydrocarbon molecule to form a hydroperoxide, in this case, this compound, and another alkyl radical, thus propagating the chain reaction.

Once formed, this compound can undergo several key reactions that are characteristic of low-temperature oxidation. These include:

Isomerization Reactions: The peroxy radicals formed during the oxidation process can undergo internal hydrogen abstraction, or isomerization, to form a hydroperoxyalkyl radical (•QOOH). The presence of the cyclic structure influences the feasibility and rates of these isomerization reactions.

Addition to the Double Bond: The radicals present in the system, including the hydroxyl radical, can add across the exocyclic double bond, leading to the formation of a variety of oxygenated products.

These pathways contribute to the complex mixture of products observed during the low-temperature oxidation of unsaturated cyclic hydrocarbons.

Fuel Radical Interactions and Product Formation

Key interactions and resulting products include:

Radical Addition: Fuel radicals (R•) can add to the exocyclic double bond of this compound. This can lead to the formation of larger, more complex oxygenated species.

Hydrogen Abstraction: Fuel radicals can abstract the hydrogen atom from the hydroperoxy group (-OOH), generating a peroxy radical (ROO•) and a stable molecule. This is a key propagation step in the autoxidation cycle. wikipedia.org

Decomposition Products: The decomposition of the alkoxy radical formed from the cleavage of the hydroperoxide can lead to ring-opening reactions, forming smaller, linear aldehydes, ketones, and other oxygenated volatile organic compounds. The exact nature of these products depends on the position of the initial radical attack and the subsequent rearrangement pathways.

The interplay between the hydroperoxide chemistry and the reactions involving the double bond leads to a diverse array of products. Stronger oxidizing conditions, such as those involving hot, concentrated potassium permanganate, can lead to the complete cleavage of the double bond, resulting in the formation of ketones and/or carboxylic acids. ausetute.com.ausavemyexams.com Under milder conditions, epoxidation of the double bond can occur, leading to the formation of epoxides.

The following table provides a general overview of potential product classes from the oxidation of unsaturated cyclic hydrocarbons, which can be extrapolated to the reactions involving this compound.

Reaction Type Reactant(s) Major Product Class(es)
Autoxidation Unsaturated Cyclic Hydrocarbon + O2Allylic Hydroperoxides
Radical Addition Alkene + Radical (e.g., •OH)Oxygenated Alkyl Radicals
Epoxidation Alkene + Peroxy AcidEpoxides
Ozonolysis Alkene + OzoneAldehydes, Ketones
Strong Oxidation Alkene + Strong Oxidizing Agent (e.g., hot KMnO4)Ketones, Carboxylic Acids

General Principles of Hydroperoxide Involvement in Oxidative Processes

Hydroperoxides are central intermediates in a vast range of oxidative processes, from biological systems to industrial applications and atmospheric chemistry. numberanalytics.com Their significance stems from the reactive nature of the peroxide bond (O-O), which has a relatively low bond dissociation energy, making it susceptible to cleavage and the formation of highly reactive radicals.

In atmospheric chemistry, the formation of hydroperoxides, including those derived from volatile organic compounds (VOCs), is a key step in the formation of secondary organic aerosols (SOA). The oxidation of VOCs by hydroxyl radicals (•OH) in the presence of nitrogen oxides (NOx) leads to the formation of peroxy radicals (ROO•). These peroxy radicals can then react to form hydroperoxides. These hydroperoxides are often less volatile than their parent hydrocarbons and can partition into the aerosol phase, contributing to the growth of atmospheric particles.

The general principles of hydroperoxide involvement in oxidative processes can be summarized as follows:

Initiation of Radical Chains: The decomposition of hydroperoxides provides a source of radicals, which can initiate or propagate chain reactions. This is a fundamental principle in processes like polymer manufacturing, where organic hydroperoxides are used as initiators.

Chain Branching Agents: In combustion, the decomposition of hydroperoxides into two radical species leads to chain branching, a critical factor that can lead to autoignition.

Formation of Oxygenated Products: The reactions of hydroperoxides and their associated radicals lead to a wide variety of stable oxygenated products, such as alcohols, aldehydes, ketones, and carboxylic acids. These products can have significant impacts on the environment and human health.

Role in Atmospheric Aerosol Formation: The formation of low-volatility hydroperoxides from the oxidation of VOCs is a crucial pathway for the formation and growth of secondary organic aerosols, which have significant effects on climate and air quality.

The chemistry of hydroperoxides is therefore a cornerstone of our understanding of oxidation processes across many scientific disciplines.

Future Research Directions for Methylcyclohexylidene Hydroperoxide Chemistry

Development of Highly Selective Synthetic Routes

The efficient and selective synthesis of methylcyclohexylidene hydroperoxide is a cornerstone for its broader application. While methods like the liquid-phase oxidation of methylcyclohexane (B89554) with molecular oxygen are established, future research will gravitate towards enhancing selectivity and minimizing by-product formation. proakademia.eu

A primary objective is the development of catalytic systems that can direct the oxidation of methylcyclohexane to preferentially form the desired hydroperoxide isomer. This involves exploring a range of catalysts, from transition metal complexes to metal-organic frameworks (MOFs), that can activate the C-H bond at the tertiary carbon of the methylcyclohexane ring with high precision. The autoxidation of hydrocarbons is a radical chain reaction, and controlling the initiation, propagation, and termination steps is crucial for achieving high selectivity. rsc.org

Furthermore, alternative synthetic strategies that move beyond direct oxidation are ripe for investigation. One promising avenue is the acid-catalyzed reaction of corresponding ketones or ketals with hydrogen peroxide. bohrium.com Research into optimizing reaction conditions, such as the choice of acid catalyst, solvent, and temperature, could lead to highly efficient and selective synthetic protocols. Another approach involves the alkylation of gem-dihydroperoxides, which can be synthesized from the corresponding ketones. mdpi.comresearchgate.net This method offers a modular route to various hydroperoxides and could be adapted for the selective synthesis of this compound.

Future efforts will likely focus on developing continuous-flow processes for the synthesis of this compound. Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters, which are particularly important when dealing with potentially hazardous peroxide compounds.

Table 1: Comparison of Synthetic Strategies for Hydroperoxides

Synthetic MethodStarting MaterialsKey FeaturesPotential for Selectivity
Autoxidation Hydrocarbon, OxygenRadical chain mechanism; often requires initiators.Can be challenging to control; catalyst development is key.
Ketone/Ketal Peroxidation Ketone/Ketal, Hydrogen PeroxideAcid-catalyzed; can be highly efficient.Good potential through catalyst and reaction condition optimization.
Alkylation of Dihydroperoxides Dihydroperoxide, Alkylating AgentTwo-step process; modular.High potential for specific isomer synthesis.

Comprehensive Elucidation of Complex Radical Cascade Mechanisms

The utility of this compound as a polymerization initiator stems from its thermal or catalytically induced decomposition into reactive radicals. scispace.com However, the ensuing reaction pathways are often complex, involving a cascade of radical intermediates. A comprehensive understanding of these mechanisms is paramount for controlling polymerization processes and for designing novel applications.

Future research will focus on mapping the intricate network of radical reactions that follow the initial homolytic cleavage of the O-O bond. This includes identifying the primary radicals formed (alkoxyl and hydroxyl radicals) and tracking their subsequent reactions, such as hydrogen abstraction, fragmentation, and addition to other molecules. rsc.org Computational studies, particularly using density functional theory (DFT), will play a crucial role in modeling the potential energy surfaces of these reactions and predicting the relative stabilities and reactivities of the various radical species involved. mdpi.comnih.govrsc.org

The reactions of peroxyl radicals (ROO•), formed from the reaction of alkyl radicals with oxygen, are of particular interest. rsc.org Understanding the self-reaction of these radicals and their cross-reactions with other species is essential for building accurate kinetic models of oxidation processes. Advanced computational techniques can help to elucidate the formation and decomposition of transient intermediates like tetroxides. mdpi.com

Experimental techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy will continue to be indispensable for the direct detection and characterization of radical intermediates. researchgate.netbohrium.comsemanticscholar.org By coupling experimental observations with computational predictions, a detailed and quantitative picture of the radical cascade mechanisms can be constructed. This knowledge will enable the rational design of reaction conditions to favor desired reaction pathways and suppress unwanted side reactions.

Advanced In Situ Spectroscopic and Kinetic Studies

To unravel the complex reaction networks of this compound, the development and application of advanced in situ spectroscopic and kinetic techniques are essential. These methods allow for the real-time monitoring of reactant consumption, intermediate formation, and product distribution, providing a dynamic view of the reaction progress. mdpi.comsemanticscholar.org

Transient absorption spectroscopy, including pulse radiolysis and laser flash photolysis, is a powerful tool for generating and studying short-lived radical intermediates on timescales from picoseconds to microseconds. bohrium.comnih.govrsc.orgbohrium.com By observing the spectral evolution of these transient species, their reaction kinetics and decay pathways can be determined. This is particularly valuable for understanding the initial steps of hydroperoxide decomposition and the subsequent reactions of the resulting radicals.

Kinetic studies under various conditions (e.g., temperature, pressure, catalyst concentration) are crucial for determining reaction rate laws and activation parameters. proakademia.eursc.orgosti.govnih.gov This information is vital for building and validating detailed kinetic models of this compound chemistry. The combination of data from multiple in situ spectroscopic techniques with rigorous kinetic analysis will provide a comprehensive understanding of the reaction mechanisms.

Table 2: Advanced Techniques for Studying Hydroperoxide Chemistry

TechniqueInformation ObtainedTimescaleRelevance
Transient Absorption Spectroscopy Spectra and kinetics of radical intermediates.Picoseconds to microseconds.Elucidating initial reaction steps.
In Situ FTIR/Raman Spectroscopy Real-time concentration of reactants and products.Seconds to hours.Monitoring overall reaction progress.
Electron Paramagnetic Resonance (EPR) Detection and characterization of radical species.Continuous wave or pulsed.Identifying specific radical intermediates.
Electrochemical Sensors Real-time concentration of H2O2.Real-time.Kinetic studies of catalytic decomposition.

Integration of Machine Learning and AI in Computational Chemistry

The complexity of the reaction networks involved in this compound chemistry presents a significant challenge for traditional computational modeling. The integration of machine learning (ML) and artificial intelligence (AI) offers a powerful approach to accelerate the exploration of these complex systems and to predict their behavior with greater accuracy. bohrium.comscispace.com

One of the key applications of ML in this field is the development of predictive models for reaction kinetics and mechanisms. proakademia.eursc.orgresearchgate.netrsc.orgyoutube.com By training on large datasets of experimental and computational data, ML models can learn the relationships between molecular structure and reactivity, enabling the rapid prediction of rate constants and reaction pathways for a wide range of conditions. This can significantly reduce the computational cost associated with traditional quantum mechanical calculations.

Automated reaction mechanism generation tools, often powered by ML algorithms, can systematically explore the vast chemical space of possible reactions and identify the most probable pathways. mdpi.comnih.govrsc.orgbohrium.comsemanticscholar.org These tools can help to uncover novel and unexpected reaction channels that might be missed by manual investigation. For instance, the Reaction Mechanism Generator (RMG) is an open-source software that can automatically generate kinetic models for complex chemical systems. rsc.orgsemanticscholar.org

Exploration of Novel Catalytic Systems for Controlled Transformations

The development of novel and highly efficient catalytic systems is crucial for controlling the transformations of this compound and directing its reactivity towards desired products. Future research in this area will focus on the design and synthesis of catalysts that can selectively promote specific reaction pathways, such as epoxidation, hydroxylation, or controlled decomposition.

Metal-organic frameworks (MOFs) have emerged as a promising class of materials for catalytic applications due to their high surface area, tunable porosity, and well-defined active sites. mdpi.comrsc.orgbohrium.comsemanticscholar.orgrsc.org MOFs incorporating redox-active metal centers, such as titanium, chromium, or iron, can act as effective catalysts for oxidation reactions using hydroperoxides as the oxidant. mdpi.comrsc.org The modular nature of MOFs allows for the systematic tuning of their catalytic properties by modifying the metal nodes, organic linkers, and pore environment.

Organocatalysis represents another exciting frontier for the controlled transformation of hydroperoxides. rsc.orgbohrium.comresearchgate.netnih.gov Small organic molecules, such as ketones, imines, and selenium compounds, have been shown to catalyze a variety of oxidation reactions with hydrogen peroxide. scispace.com The development of chiral organocatalysts could enable enantioselective transformations, opening up new possibilities for the synthesis of valuable chiral molecules.

Furthermore, the exploration of bimetallic and multifunctional catalysts offers opportunities to achieve synergistic effects and enhance catalytic performance. For example, the combination of a metal catalyst for hydroperoxide activation with a support that can selectively adsorb reactants or stabilize intermediates could lead to improved selectivity and efficiency. researchgate.net The in-situ generation of hydrogen peroxide coupled with its catalytic use in selective oxidation reactions is another area of active research that could lead to more sustainable and efficient chemical processes. rsc.org

Table 3: Emerging Catalytic Systems for Hydroperoxide Transformations

Catalyst TypeKey FeaturesPotential Applications
Metal-Organic Frameworks (MOFs) High surface area, tunable porosity, well-defined active sites.Selective oxidation, epoxidation, decomposition.
Organocatalysts Metal-free, potential for enantioselectivity.Asymmetric oxidation, green chemistry.
Bimetallic/Multifunctional Catalysts Synergistic effects, enhanced activity and selectivity.Tandem catalysis, one-pot synthesis.
In-situ H2O2 Generation Systems Avoids storage and transport of concentrated H2O2.Sustainable and safer oxidation processes.

Q & A

Q. What are the recommended safety protocols for handling methylcyclohexylidene hydroperoxide in laboratory settings?

this compound, like other organic peroxides, requires stringent safety measures due to its thermal instability and explosive potential. Key protocols include:

  • Storing in airtight, non-metallic containers at sub-ambient temperatures (e.g., -20°C) to minimize decomposition .
  • Using explosion-proof electrical equipment and grounding metal containers during transfers to prevent static discharge .
  • Prohibiting ignition sources (open flames, sparks) in storage and handling areas .
  • Employing personal protective equipment (PPE) such as neoprene gloves and face shields, with emergency showers/eyewash stations accessible .

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves the oxidation of methyl-substituted cyclohexene derivatives. For example:

  • Step 1 : Generate 1-methoxycyclohexene (CAS# 931-57-7) via acid-catalyzed methoxylation of cyclohexanone (CAS# 108-94-1) .
  • Step 2 : React with hydrogen peroxide under controlled acidic or basic conditions to form the hydroperoxide. Reaction progress can be monitored via iodometric titration to confirm peroxide yield .

Q. How can researchers determine the purity and structural integrity of this compound post-synthesis?

Analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : Characterize the hydroperoxide’s proton environment (e.g., -OOH peak at δ 7–8 ppm in 1^1H NMR) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column and UV detection at 254 nm .
  • Infrared Spectroscopy (IR) : Identify O-O stretching vibrations near 880 cm1^{-1} .

Q. What are the primary decomposition pathways of this compound under thermal conditions?

Decomposition follows radical-mediated pathways:

  • Homolytic cleavage of the O-O bond generates cyclohexylidene radicals and hydroxyl radicals, which propagate chain reactions .
  • Kinetic order : First-order at low concentrations (e.g., <1 M) and second-order at higher concentrations due to dimerization effects (Table II in ).
  • Activation energies range from 28.6–32.8 kcal/mol, depending on reaction conditions .

Q. Which analytical techniques are suitable for quantifying this compound in complex mixtures?

  • Iodometric Titration : Direct quantification via peroxide-iodide redox reaction .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detect decomposition products (e.g., cyclohexanone derivatives) using a DB-5MS column .
  • Electron Spin Resonance (ESR) : Monitor radical intermediates (e.g., hydroxyl radicals) during decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported kinetic data (e.g., first-order vs. second-order behavior) for this compound decomposition?

Contradictions arise from concentration-dependent reaction mechanisms. To resolve:

  • Conduct kinetic studies across a range of initial concentrations (0.1–2.0 M) and temperatures (70–110°C).
  • Use Arrhenius plots to distinguish between first-order (low concentration, EaE_a ≈32.8 kcal/mol) and second-order regimes (high concentration, EaE_a ≈28.6 kcal/mol) .
  • Validate with computational models (e.g., density functional theory) to identify transition states .

Q. What computational methods are recommended to model the radical intermediates formed during this compound decomposition?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for O-O bonds and radical stabilization energies .
  • Molecular Dynamics (MD) : Simulate radical propagation pathways in solvent environments (e.g., benzene or CCl4_4) .
  • EPR Spectroscopy : Detect and characterize transient radicals (e.g., cyclohexylidene radicals) using spin-trapping agents like DMPO .

Q. How does the presence of metal contaminants influence the stability and decomposition kinetics of this compound?

Transition metals (e.g., Fe3+^{3+}, Cu2+^{2+}) catalyze decomposition via Fenton-like reactions:

  • Mechanism : ROOH+Fe3+RO+Fe2++H+\text{ROOH} + \text{Fe}^{3+} \rightarrow \text{RO}^\bullet + \text{Fe}^{2+} + \text{H}^+, accelerating radical chain reactions .
  • Mitigation : Add chelating agents (e.g., EDTA) to sequester metals, or use ultrapure solvents .

Q. What experimental approaches can elucidate the environmental persistence of this compound in atmospheric or aqueous systems?

  • Atmospheric Simulation Chambers : Exclude the compound to UV light (λ = 290–400 nm) and measure photolysis rates using GC-MS .
  • Aqueous Stability Studies : Monitor hydrolysis kinetics under varying pH (2–12) and temperatures (25–50°C) via HPLC .
  • Radical Scavengers : Add tert-butanol to aqueous systems to quench hydroxyl radicals and isolate hydrolysis pathways .

Q. How can researchers design experiments to differentiate between homolytic and heterolytic cleavage mechanisms in this compound decomposition?

  • Isotopic Labeling : Synthesize 18^{18}O-labeled hydroperoxide and track oxygen incorporation into products (e.g., H_2$$^{18}O for heterolytic pathways) via mass spectrometry .
  • Radical Traps : Introduce TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to quench homolytic radicals and compare product profiles .
  • Solvent Effects : Compare decomposition rates in polar (e.g., water) vs. nonpolar (e.g., hexane) solvents to assess heterolytic vs. homolytic dominance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.